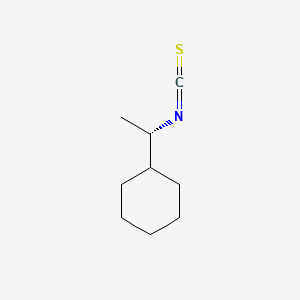
(S)-(+)-1-Cyclohexylethyl isothiocyanate
Vue d'ensemble
Description
(S)-(+)-1-Cyclohexylethyl isothiocyanate, also known as (S)-(+)-1-cyclohexylethyl isothiocyanate, is an isothiocyanate compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents such as ethanol and acetone. Isothiocyanates are a class of compounds that have been studied for their potential applications in medicine, biochemistry, and pharmacology. (S)-(+)-1-cyclohexylethyl isothiocyanate has been used as a substrate for the synthesis of several other compounds, including derivatives of the natural product, isothiocyanate. This compound has also been investigated for its potential applications in the field of biochemistry and pharmacology.
Applications De Recherche Scientifique
Quantitative Determination and Pharmacokinetics
- Isothiocyanates (ITCs), including (S)-(+)-1-Cyclohexylethyl isothiocyanate, are studied for their pharmacokinetics in human plasma, serum, erythrocytes, and urine. This research is significant for understanding the absorption, distribution, metabolism, and excretion of these compounds, especially their potential role in cancer prevention (Ye et al., 2002).
Anticarcinogenic Activities
- Organic isothiocyanates have been shown to exhibit anticarcinogenic activities, particularly against tumors induced by various carcinogens in rodents. This includes protection against tumors in the liver, lung, mammary gland, forestomach, and esophagus (Zhang & Talalay, 1994).
Anti-Tumor Activity in Multiple Myeloma
- Isothiocyanates demonstrate anti-tumor activity in multiple myeloma, a type of cancer characterized by the proliferation of plasma cells in the bone marrow. Studies indicate their effectiveness in inducing apoptotic death of myeloma cells, suggesting their therapeutic potential (Jakubikova et al., 2011).
Synthesis of Heterocycles
- Isothiocyanates are effective in synthesizing five-membered heterocycles, demonstrating their utility in organic synthesis and potentially in the development of new pharmacological agents (Goldberg et al., 2012).
Mitophagy Monitoring
- Isothiocyanate-functionalized compounds have been used as fluorescent bioprobes for mitochondrion imaging. This application is crucial for real-time monitoring of mitophagy, a process involved in cellular homeostasis and disease (Zhang et al., 2015).
Inhibition of Carcinogenesis
- The consumption of vegetables containing isothiocyanates can lead to the uptake of these compounds in substantial quantities, showing strong inhibition of carcinogenesis in laboratory animals, particularly in models of lung and esophageal cancer (Hecht, 2000).
Modulation of Inflammatory Cytokines
- Isothiocyanates have demonstrated the ability to modify key inflammatory cytokines, such as the macrophage migration inhibitory factor, suggesting their role in anti-inflammatory processes (Brown et al., 2009).
Enantioselective Synthesis
- Novel isothiocyanates derived from indanones have been used for enantioselective construction in organic chemistry, indicating their importance in the synthesis of complex organic compounds (Zhao & Du, 2018).
Apoptosis Induction in Cancer Cells
- Isothiocyanates, including phenethyl isothiocyanate, induce apoptosis in various cancer cells, including Jurkat cells resistant to other cytotoxic agents. This indicates their potential in cancer therapy (Chen et al., 1998).
Antimicrobial Activity
- Isothiocyanates have been evaluated for their antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), showing potential as antimicrobial agents (Dias et al., 2014).
Propriétés
IUPAC Name |
[(1S)-1-isothiocyanatoethyl]cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c1-8(10-7-11)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMWHCFHXACMCZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCCC1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468065 | |
| Record name | (S)-(+)-1-Cyclohexylethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-1-Cyclohexylethyl isothiocyanate | |
CAS RN |
737000-92-9 | |
| Record name | (S)-(+)-1-Cyclohexylethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Ethoxybenzo[B]thiophen-3(2H)-one](/img/structure/B1611351.png)
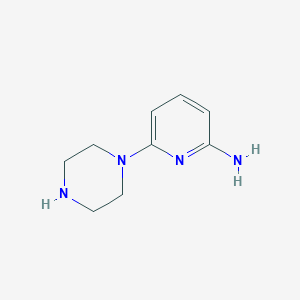
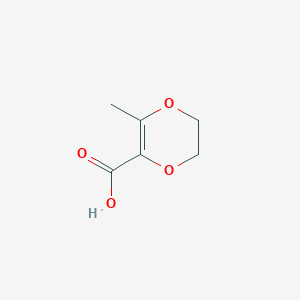
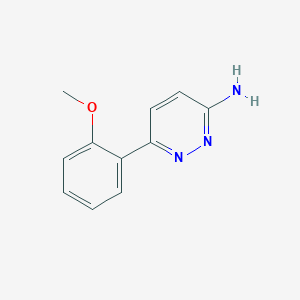
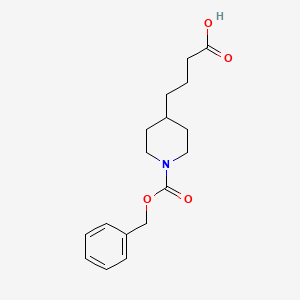
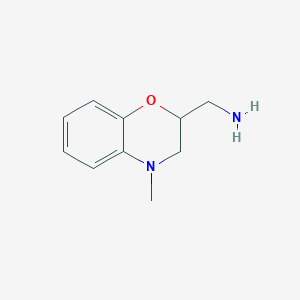
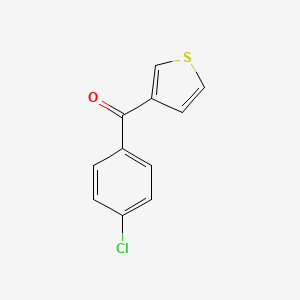
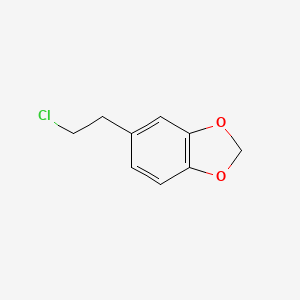
![3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1611365.png)
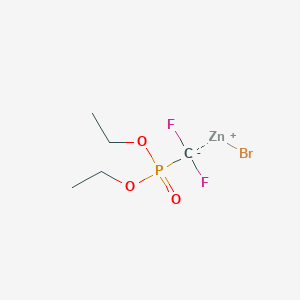

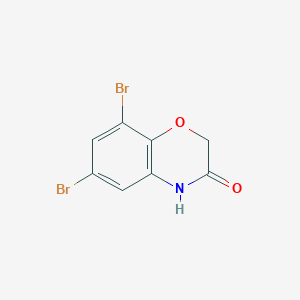
![N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B1611373.png)